molecular formula C28H38N12O6S B1149238 Ziagen CAS No. 136777-48-5

Ziagen

Cat. No. B1149238
M. Wt: 670.74
InChI Key:
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Description

Synthesis Analysis

Ziagen's synthesis is achieved through an efficient, scalable process starting from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one. A key step involves the utilization of 2-amino-4,6-dichloro-5-formamidopyrimidine as an intermediate, facilitating the construction of the purine ring from a chiral cyclopentenyl precursor. This method bypasses earlier synthesis routes' problematic steps, offering a more streamlined approach (Daluge et al., 2000).

Molecular Structure Analysis

While specific studies detailing Ziagen's molecular structure analysis were not identified in the provided search results, the compound's structure is characterized by a cyclopentene ring linked to a purine derivative, indicative of its complex synthetic pathway. The cyclopropylamino group attached to the purine ring is crucial for its activity against HIV reverse transcriptase.

Chemical Reactions and Properties

The synthesis of Ziagen showcases a notable chemical reaction, where a nucelophilic ring opening of 1,1-cyclopropanediesters by 2-alkynyl indoles followed by a Conia-ene ring closure results in the efficient synthesis of tetrahydrocarbazoles, demonstrating the compound's intricate chemical behavior and potential for further chemical modifications (Grover et al., 2011).

Scientific Research Applications

  • Enhancement of Antiviral Potency

    Application of phosphoramidate pronucleotide (ProTide) technology to abacavir significantly increases its anti-HIV potency. This enhancement is attributed to increased levels of carbovir triphosphate formed in cells upon exposure to the abacavir ProTide, compared to the parent abacavir compound (Mcguigan et al., 2005).

  • Metabolic Activation by Human Liver Cytosol and Alcohol Dehydrogenase Isozymes

    Abacavir is metabolized via oxidation of a primary betagamma unsaturated alcohol to a carboxylic acid. This process is mediated by human cytosol and specific isozymes of alcohol dehydrogenase (ADH), and it's a major route of abacavir's metabolism (Walsh et al., 2002).

  • Efficient Synthesis of Abacavir

    An efficient synthesis process for abacavir has been developed, overcoming problematic steps in earlier methods. This improved synthesis involves the construction of the purine component from a chiral cyclopentenyl precursor (Daluge et al., 2000).

  • Postmarketing Safety Analysis in Japan

    Postmarketing surveillance conducted in Japan for Ziagen (abacavir sulfate) has contributed valuable safety data, indicating its use in the treatment of HIV (Kurita et al., 2014).

  • Molecular Mechanism of Inhibition and Drug Resistance

    Insights into the molecular mechanism of inhibition of HIV-1 RT and drug resistance, specifically regarding the active compound carbovir triphosphate derived from abacavir, have been explored. These findings are crucial for understanding and improving antiviral treatments (Ray et al., 2002).

  • Use in Pediatric Treatments

    Despite limited data, abacavir has features that make it useful in pediatric antiretroviral treatments, highlighting its role in broader HIV management strategies (Levin, 2002).

  • Analysis of Ziagen and Its Metabolites

    Capillary electrophoresis-ion trap mass spectrometry has been used to analyze Ziagen and its phosphorylated metabolites. This method is crucial for understanding the pharmacokinetics and dynamics of the drug (Cai et al., 2003).

Safety And Hazards

Ziagen is associated with hypersensitivity reactions (allergic reactions) that usually occur within the first 6 weeks of treatment and can be life-threatening. The risk of hypersensitivity is higher in patients who have the HLA-B*5701 gene .

properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Abacavir sulfate

Color/Form

White to off-white solid

CAS RN

188062-50-2, 2736655-48-2
Record name Abacavir sulfate [USAN:USP]
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Record name Abacavir sulfate, (+/-)-
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Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
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Record name ABACAVIR SULFATE
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Record name ABACAVIR SULFATE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
4,540
Citations
…, Ziagen Once-Daily in Antiretroviral … - JAIDS Journal of …, 2005 - journals.lww.com
The long intracellular half-life of abacavir (ABC) supports its once-daily use, and this would be expected to simplify treatment if ABC could be given as part of a complete once-daily …
Number of citations: 156 journals.lww.com
SM Daluge, MT Martin, BR Sickles… - … , Nucleotides & Nucleic …, 2000 - Taylor & Francis
Ziagen®, (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, was synthesized from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one by efficient processes …
Number of citations: 101 www.tandfonline.com
EN Fung, Z Cai, TC Burnette, AK Sinhababu - Journal of Chromatography B …, 2001 - Elsevier
… to simultaneously quantify Ziagen, carbovir monophosphate, … of these compounds in human liver cells treated with Ziagen. … Because conversion of Ziagen to Ziagen-MP is the first step …
Number of citations: 86 www.sciencedirect.com
T Kurita, T Kitaichi, T Nagao, T Miura… - … and drug safety, 2014 - Wiley Online Library
… Ziagen® (300‐mg abacavir sulfate) has been marketed since 1999. To obtain safety data on Ziagen… to the HRD surveys and received Ziagen were obtained. Adverse drug reaction (ADR…
Number of citations: 11 onlinelibrary.wiley.com
H Ann, KH Kim, HY Choi, HH Chang… - Infection & …, 2017 - synapse.koreamed.org
… and effectiveness of Ziagen in a real-world setting. During the study period, Ziagen was well-… The postmarketing surveillance of Ziagen did not highlight any new safety information. …
Number of citations: 9 synapse.koreamed.org
Z Cai, EN Fung, AK Sinhababu - Electrophoresis, 2003 - Wiley Online Library
A capillary electrophoresis‐ion trap mass spectrometry method with a time‐segment program was developed to simultaneously analyze Ziagen® and its phosphorylated metabolites …
…, Epivir‐Ziagen (EZ) Switch Study Team - HIV …, 2008 - Wiley Online Library
Background Patients prefer fewer pills and once‐daily (qd) dosing without food restrictions. We assessed the impact on adherence [by Medication Event Monitoring System (MEMS) cap …
Number of citations: 69 onlinelibrary.wiley.com
P Dellamonica, C Katlama, L Lévy-Bachelot… - Médecine et maladies …, 2013 - Elsevier
Objective The authors had for objective to describe HIV-infected patients treated with ABC (Ziagen ® , ABC), and the immune, virological, and clinical treatment outcome between 2003 …
Number of citations: 5 www.sciencedirect.com
P Simmons - Research initiative, treatment action: RITA, 1999 - pubmed.ncbi.nlm.nih.gov
AIDS: Abacavir sulfate (Ziagen) received accelerated approval for treatment of HIV infection from the Food and Drug Administration (FDA). It is the fifteenth approved anti-HIV drug. …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
…, HP Isentress, N Viracept, FLT Viread, RNA Ziagen… - 2003 - dukehealth.org
… Ziagen Emtricitabine/Rilpivirine / Tenofovir …
Number of citations: 2 www.dukehealth.org

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